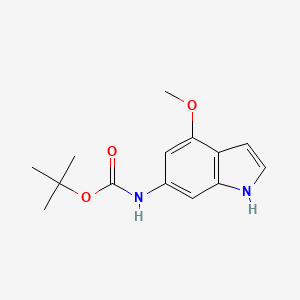
(E)-diethyl 4-hydroxybut-2-enylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Diethyl 4-hydroxybut-2-enylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a hydroxybutenyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-diethyl 4-hydroxybut-2-enylphosphonate typically involves the reaction of diethyl phosphite with an appropriate aldehyde or ketone under basic conditions. One common method is the Horner-Wadsworth-Emmons reaction, which involves the condensation of diethyl phosphite with an aldehyde in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through the formation of a phosphonate carbanion, which then undergoes nucleophilic addition to the carbonyl group, followed by elimination to form the desired (E)-alkene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-Diethyl 4-hydroxybut-2-enylphosphonate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The double bond can be reduced to a single bond using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The phosphonate group can participate in substitution reactions, where the ethoxy groups can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: PCC, Dess-Martin periodinane, or chromium trioxide (CrO3) in the presence of pyridine.
Reduction: Hydrogen gas with Pd/C or other hydrogenation catalysts.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the saturated phosphonate derivative.
Substitution: Formation of substituted phosphonates with various functional groups.
Applications De Recherche Scientifique
(E)-Diethyl 4-hydroxybut-2-enylphosphonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving phosphonate metabolism.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (E)-diethyl 4-hydroxybut-2-enylphosphonate involves its interaction with specific molecular targets, such as enzymes that recognize phosphonate groups. The compound can act as an inhibitor by mimicking the natural substrate of the enzyme, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Diethyl 4-hydroxybutylphosphonate: Lacks the double bond present in (E)-diethyl 4-hydroxybut-2-enylphosphonate.
Diethyl 4-hydroxybut-2-ynylphosphonate: Contains a triple bond instead of a double bond.
Diethyl 4-hydroxybutylphosphonate: Similar structure but with different functional groups.
Uniqueness: this compound is unique due to its specific (E)-configuration and the presence of both a hydroxy group and a phosphonate group
Propriétés
Numéro CAS |
121077-61-0 |
|---|---|
Formule moléculaire |
C8H17O4P |
Poids moléculaire |
208.191941 |
Synonymes |
(E)-diethyl 4-hydroxybut-2-enylphosphonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-tert-butyl-phosphine](/img/structure/B1148779.png)


![1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine](/img/structure/B1148786.png)
![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1148794.png)
